(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to serve as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the m-tolyl group and the carboxylic acid functionality. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between maleic anhydride and aromatic amines can lead to the formation of pyrrolidine derivatives .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the use of high-pressure and high-temperature conditions in the presence of catalysts. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst can yield pyrrolidine .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Medicine: It serves as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar five-membered ring structure.
Pyrrolizidine: Contains two fused pyrrolidine rings.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Uniqueness
(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the m-tolyl group, which can impart distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(3R,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11-/m0/s1 |
InChI Key |
UDNDGSKOCKZZPN-QWRGUYRKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]2CNC[C@@H]2C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2C(=O)O |
Origin of Product |
United States |
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